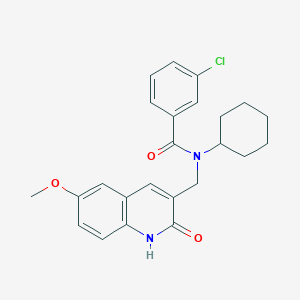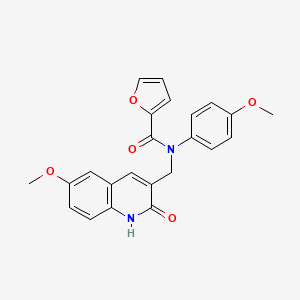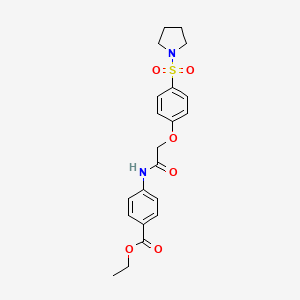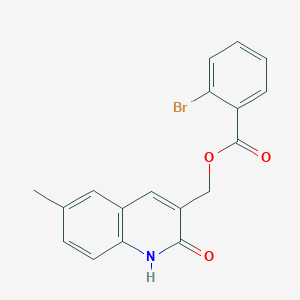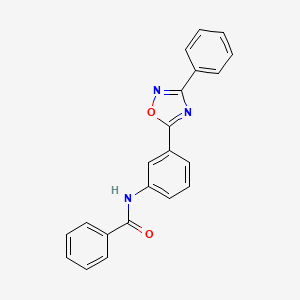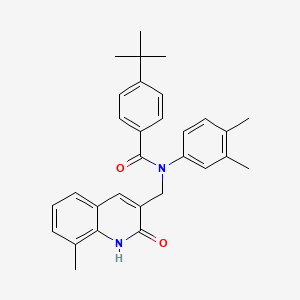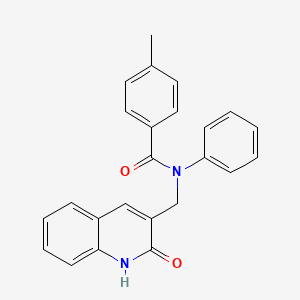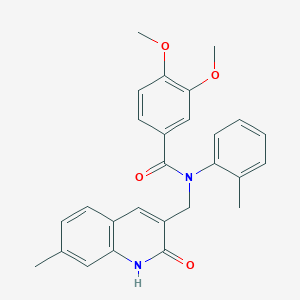
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(o-tolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(o-tolyl)benzamide, also known as HMDB, is a novel compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the quinoline family and has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(o-tolyl)benzamide involves its ability to bind to a specific enzyme and inhibit its activity. This enzyme is involved in a range of cellular processes, including DNA replication and repair, and its inhibition can lead to cell death. This makes N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(o-tolyl)benzamide a promising candidate for the development of new cancer therapies.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(o-tolyl)benzamide has been found to exhibit a range of unique biochemical and physiological effects. In addition to its ability to inhibit the activity of a specific enzyme, it has also been found to have antioxidant properties and to exhibit anti-inflammatory effects. These effects make it a promising candidate for further investigation in a range of disease models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(o-tolyl)benzamide in lab experiments is its ability to selectively inhibit a specific enzyme. This makes it a useful tool for studying the role of this enzyme in cellular processes. However, one limitation of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(o-tolyl)benzamide is its potential toxicity, which can limit its use in certain experimental models.
Direcciones Futuras
There are a number of potential future directions for research involving N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(o-tolyl)benzamide. One area of interest is the development of new cancer therapies based on its ability to inhibit a specific enzyme. Additionally, further investigation of its antioxidant and anti-inflammatory effects could lead to the development of new treatments for a range of diseases. Finally, the development of new synthetic methods for N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(o-tolyl)benzamide could lead to the production of more potent and selective inhibitors of this enzyme.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(o-tolyl)benzamide involves a multi-step process that begins with the reaction of 2-hydroxy-7-methylquinoline with formaldehyde to form the key intermediate, 2-(2-hydroxy-7-methylquinolin-3-yl)methanol. This intermediate is then reacted with o-toluidine to form N-(o-tolyl)-2-(2-hydroxy-7-methylquinolin-3-yl)methanamine. Finally, this compound is reacted with 3,4-dimethoxybenzoyl chloride to form the final product, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(o-tolyl)benzamide.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(o-tolyl)benzamide has been found to exhibit a wide range of potential applications in scientific research. One of the most promising areas of research involves the study of its mechanism of action. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(o-tolyl)benzamide has been found to act as a potent inhibitor of a specific enzyme, which has implications for the development of new drugs for a range of diseases.
Propiedades
IUPAC Name |
3,4-dimethoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c1-17-9-10-19-14-21(26(30)28-22(19)13-17)16-29(23-8-6-5-7-18(23)2)27(31)20-11-12-24(32-3)25(15-20)33-4/h5-15H,16H2,1-4H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTOJRZOEMPKBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




